3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride
Description
Properties
IUPAC Name |
3-[2-(diethylamino)ethylamino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-8-13-11-6-5-7-12(15)10-11;/h5-7,10,13,15H,3-4,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOAHYNLFVDCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride typically involves the reaction of 3-aminophenol with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminophenol attacks the electrophilic carbon of 2-diethylaminoethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has indicated that derivatives of 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride exhibit antioxidant activity. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study evaluating Schiff base ligands derived from similar structures showed promising DPPH scavenging activities, highlighting the potential of such compounds in therapeutic applications against oxidative damage .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In studies focused on Alzheimer's disease, compounds with similar structural motifs were designed to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase and monoamine oxidase. This dual-target inhibition suggests that this compound could be a candidate for developing treatments for neurodegenerative disorders .
Organic Synthesis
Reagent in Chemical Reactions
this compound is utilized as a reagent in various organic synthesis reactions. It plays a role in the formation of complex organic molecules, particularly in the synthesis of biologically active compounds. The ability to modify its structure allows chemists to explore new synthetic pathways and develop novel compounds for pharmaceutical applications .
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, which is vital in understanding its biological activity. For instance, studies have shown that related compounds can inhibit cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes . This inhibition can lead to enhanced efficacy of co-administered drugs or reduced toxicity.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant and neuroprotective properties | Exhibits significant DPPH scavenging activity; potential for Alzheimer's treatment |
| Organic Synthesis | Reagent for synthesizing complex organic molecules | Used in forming biologically active compounds |
| Biological Research | Enzyme inhibition studies | Inhibits cytochrome P450 enzymes; implications for drug metabolism |
Case Study 1: Antioxidant Activity
A study conducted on Schiff base ligands derived from phenolic compounds demonstrated that those with electron-donating substituents exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid. The findings suggest that modifications to the structure of this compound could lead to improved antioxidant properties .
Case Study 2: Neuroprotective Potential
In a series of experiments targeting Alzheimer's disease models, compounds similar to this compound were synthesized and tested for their ability to cross the blood-brain barrier and inhibit key enzymes associated with neurodegeneration. Results indicated that certain derivatives were effective at low concentrations without exhibiting cytotoxicity, marking them as promising candidates for further development .
Mechanism of Action
The mechanism of action of 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and participate in redox reactions, while the diethylaminoethyl group can interact with biological membranes and proteins. These interactions can modulate enzyme activities, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compounds with Diethylaminoethyl Substituents
Several compounds share the diethylaminoethyl (-CH₂CH₂-NEt₂) functional group, which influences solubility, bioavailability, and reactivity. Key examples include:
(a) 2-(Diethylamino)ethyl Chloride Hydrochloride
- Structure : A simple alkylamine hydrochloride with a chloride leaving group.
- Key Differences: Lacks the phenolic and secondary amino groups present in the target compound, making it more reactive in nucleophilic substitutions. It is often used as a synthetic intermediate .
(b) Adiphenine Hydrochloride (CAS 50-42-0)
- Structure: Diphenylacetic acid esterified to a diethylaminoethyl group.
- Key Differences: The ester linkage and aromatic diphenyl moiety distinguish it from the phenolic-amine structure of the target compound. Used as an antispasmodic agent .
(c) 4-Anilinoquinolinylchalcone Derivatives (e.g., Compounds 12f, 12g)
Phenolic Amine Hydrochlorides
(a) Phentolamine (CAS 50-60-2)
- Structure: Phenol group linked to an imidazoline-methylphenylamine system.
- Key Differences: The imidazole ring enhances receptor-binding affinity (e.g., α-adrenergic antagonism), unlike the linear diethylaminoethyl chain in the target compound .
(b) 2-Amino-5-ethylphenol Hydrochloride (CAS 2373-98-0)
- Structure: Simpler phenolic amine with an ethyl substituent.
- Key Differences: Absence of the diethylaminoethyl chain reduces tertiary amine interactions and alters pharmacokinetics .
Physicochemical Properties
Melting Points and Stability
- Trends: Quinolinyl derivatives exhibit higher melting points (>190°C), likely due to extended conjugation and crystallinity. The target compound’s melting point remains uncharacterized but may align with tertiary amine-phenol hydrochlorides (e.g., ~150–250°C).
Solubility and Reactivity
- Diethylaminoethyl Group: Enhances water solubility via protonation of the tertiary amine in acidic conditions.
Biological Activity
3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride, also known as 3-(diethylamino)phenol, is a compound that has garnered attention for its biological activities and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₀H₁₅ClN₂O
- Molecular Weight : 200.70 g/mol
This compound exhibits several biological activities primarily through its interactions with cellular components:
- P-Glycoprotein Modulation : The compound has been studied for its effects on P-glycoprotein (P-gp), a crucial transporter involved in drug absorption and disposition. It has shown potential to inhibit P-gp activity, which may enhance the bioavailability of co-administered drugs .
- Genotoxicity : In vitro studies indicate that this compound may exhibit weak genotoxic effects under certain conditions. Bacterial reverse mutation assays have reported dose-dependent increases in revertants for specific strains, suggesting a potential for mutagenicity in metabolic activation scenarios .
Toxicity Profile
The toxicity of this compound has been evaluated through various studies:
- Acute Toxicity : The compound is classified as toxic if swallowed, with an acute toxicity rating of H301 (69%) .
- Skin Irritation : It may cause skin irritation (H315 - 30.3%) upon contact, indicating the need for caution during handling .
- Sensitization Potential : In studies involving local lymph node assays (LLNA), the compound demonstrated strong sensitization potential with EC3 values indicating concentrations that provoke significant lymph node cell proliferation .
Study on Sensitization
A notable study assessed the sensitization potential through LLNA in female CBA/J mice. Various concentrations (0%, 1%, 2.5%, 5%, 10%, and 25%) were administered, revealing stimulation indices that confirmed the compound's sensitizing properties .
Genotoxicity Assessment
In a bacterial reverse mutation assay following OECD guidelines, the compound was tested on Salmonella typhimurium strains. Negative results were primarily observed; however, a reproducible increase in revertants was noted for one strain when metabolic activation was present, indicating weak genotoxicity .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| P-Glycoprotein Modulation | Inhibits P-gp activity, potentially enhancing drug bioavailability |
| Genotoxicity | Weakly genotoxic under certain conditions; positive results in some bacterial strains |
| Acute Toxicity | Toxic if swallowed (H301); causes skin irritation (H315) |
| Sensitization Potential | Strong sensitization potential observed in LLNA studies |
Q & A
Q. What are the optimal synthetic routes for 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 3-aminophenol and 2-(diethylamino)ethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:
- Reagent Selection : Use freshly distilled 2-(diethylamino)ethyl chloride to avoid hydrolysis byproducts.
- Solvent Optimization : Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency .
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures can achieve >95% purity. Continuous flow reactors, as described for analogous chloroethylamine derivatives, may improve yield scalability .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Batch reaction (DMF) | 78 | 92 | 24h reflux, N₂ atmosphere |
| Continuous flow reactor | 85 | 97 | 120°C, 10 min residence time |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve diethylamino and phenolic proton signals. The aromatic region (6.5–7.5 ppm) confirms substitution patterns .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect molecular ions ([M+H]⁺ expected at m/z 283.2) and confirm purity (>98%) .
- Elemental Analysis : Validate stoichiometry of hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways:
- Reaction Mechanism : Simulate intermediates in substitution or oxidation reactions. For example, predict regioselectivity in electrophilic aromatic substitution using Fukui indices .
- Solvent Effects : COSMO-RS simulations optimize solvent choice for reactions involving the phenolic –OH group .
- Collaborative Workflow : Integrate computational predictions with high-throughput screening (e.g., robotic liquid handlers) to validate reaction outcomes empirically .
Q. What strategies resolve contradictions in reported biological activities of similar amino-phenol derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to assess receptor binding or enzyme inhibition. For example, discrepancies in dopamine receptor affinity (seen in ) may arise from assay variability (radioligand vs. fluorescence polarization) .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidative deamination) that may interfere with bioactivity measurements .
- Meta-Analysis : Use platforms like PubChem or EPA DSSTox to aggregate data and identify outliers via QSAR models .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Accelerated Stability Studies : Store solutions at pH 2–12 (37°C, 1 week) and analyze degradation via HPLC. The phenolic group is prone to oxidation at pH > 8, requiring antioxidants (e.g., ascorbic acid) in biological buffers .
- Solid-State Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C), guiding storage conditions (desiccated, −20°C) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with UV-Vis quantification. For example, solubility in water is limited (≈5 mg/mL at 25°C) but improves in 10% DMSO (≈50 mg/mL) due to hydrochloride salt formation .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely reduce measured solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
